The compound "1,2,3,6-Tetrahydro-2,3'-bipyridine" is a derivative of bipyridine, which is a class of compounds known for their coordination chemistry with metals. Bipyridines, such as 2,2':6',2''-terpyridine, have been extensively studied due to their ability to act as ligands, forming complexes with various metal ions. These complexes are of significant interest in the field of catalysis, materials science, and supramolecular chemistry. The versatility of bipyridines is further exemplified by their ability to participate in hydrogen bonding and halogen bonding interactions, which can lead to the formation of novel structures and materials with unique properties12.
The mechanism of action of bipyridine derivatives typically involves their ability to coordinate with metal ions, thereby influencing the reactivity of the metal center. For instance, the ligand 6,6'-dihydroxy terpyridine (dhtp) has been shown to act as a bifunctional ligand that can direct proton transfer events with metal-coordinated substrates. In a study involving a Ru(II)-dhtp complex, solid-state analysis revealed directed hydrogen-bonding interactions between the hydroxyl groups of dhtp and a Ru-bound chloride ligand. This interaction is crucial for the chemoselective transfer hydrogenation of ketones, demonstrating the ligand's role in facilitating catalytic processes1.
The application of bipyridine derivatives in catalysis is well-documented. The study involving 6,6'-dihydroxy terpyridine (dhtp) highlights its use in the catalytic transfer hydrogenation of ketones. The bifunctional nature of dhtp allows it to engage in proton transfer, which is essential for the chemoselectivity of the reaction. This demonstrates the potential of bipyridine derivatives to serve as effective ligands in catalytic systems, enabling precise control over chemical transformations1.
In supramolecular chemistry, bipyridine derivatives can lead to the formation of discrete aggregates through non-covalent interactions such as halogen bonding. The study on 2,2':6',2''-terpyridine (1) as a monodentate ligand illustrates this concept. The terpyridine self-assembles with 1,2,4,5-tetrafluoro-3,6-diiodobenzene (2) to form a trimeric adduct (3), which is stable and crystalline at room temperature. The single crystal X-ray analysis of this adduct reveals that the iodine atoms of one molecule of 2 are halogen-bonded to the nitrogen atoms of the external pyridine rings of two molecules of 1. This indicates the potential of bipyridine derivatives to construct novel supramolecular systems with specific and stable interactions2.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8